3-({4'-[Bis(4-methylphenyl)amino][1,1'-biphenyl]-4-yl}oxy)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({4’-[Bis(4-methylphenyl)amino][1,1’-biphenyl]-4-yl}oxy)propan-1-ol is a complex organic compound characterized by its unique structure, which includes a biphenyl core substituted with bis(4-methylphenyl)amino groups and a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4’-[Bis(4-methylphenyl)amino][1,1’-biphenyl]-4-yl}oxy)propan-1-ol typically involves multiple steps, starting with the preparation of the biphenyl core. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Once the biphenyl core is synthesized, it is further functionalized with bis(4-methylphenyl)amino groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst loading can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-({4’-[Bis(4-methylphenyl)amino][1,1’-biphenyl]-4-yl}oxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-({4’-[Bis(4-methylphenyl)amino][1,1’-biphenyl]-4-yl}oxy)propan-1-ol has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: Its potential biological activity is being explored for the development of new drugs, particularly in the treatment of cancer and neurological disorders.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 3-({4’-[Bis(4-methylphenyl)amino][1,1’-biphenyl]-4-yl}oxy)propan-1-ol involves its interaction with specific molecular targets and pathways. In organic electronics, the compound’s ability to transport electrons and holes efficiently is crucial for its performance in devices like OLEDs and OPVs. In pharmaceuticals, the compound may interact with cellular receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(N,N-diphenylamino)biphenyl: Similar structure but lacks the propanol moiety.
4,4’-Bis(N,N-di-p-tolylamino)biphenyl: Similar structure with different substituents on the amino groups.
4,4’-Bis(N,N-diphenylamino)stilbene: Contains a stilbene core instead of a biphenyl core.
Uniqueness
3-({4’-[Bis(4-methylphenyl)amino][1,1’-biphenyl]-4-yl}oxy)propan-1-ol is unique due to the presence of the propanol moiety, which can enhance its solubility and reactivity compared to similar compounds. This structural feature also allows for further functionalization, making it a versatile building block for various applications .
Properties
CAS No. |
676125-31-8 |
---|---|
Molecular Formula |
C29H29NO2 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
3-[4-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]phenoxy]propan-1-ol |
InChI |
InChI=1S/C29H29NO2/c1-22-4-12-26(13-5-22)30(27-14-6-23(2)7-15-27)28-16-8-24(9-17-28)25-10-18-29(19-11-25)32-21-3-20-31/h4-19,31H,3,20-21H2,1-2H3 |
InChI Key |
ISWQKVBWNGAYCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4=CC=C(C=C4)OCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.